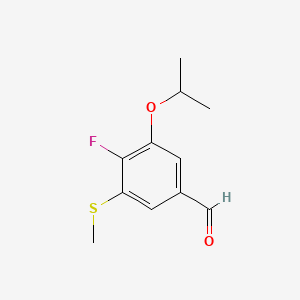
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H13FO2S and a molecular weight of 228.29 g/mol . It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, isopropyl alcohol, and methylthiol.
Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and other substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid.
Reduction: 4-Fluoro-3-isopropoxy-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom and other substituents may also influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Fluoro-3-isopropoxybenzaldehyde: Lacks the methylthio group.
4-Fluoro-3-methylthio-5-methoxybenzaldehyde: Contains both methoxy and methylthio groups but lacks the isopropoxy group.
Uniqueness
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde is unique due to the combination of its substituents, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H13FO2S |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
4-fluoro-3-methylsulfanyl-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2S/c1-7(2)14-9-4-8(6-13)5-10(15-3)11(9)12/h4-7H,1-3H3 |
Clave InChI |
UFCDJLDTSRGQCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC(=C1)C=O)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
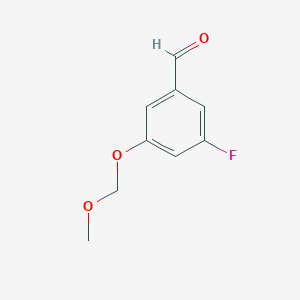
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)

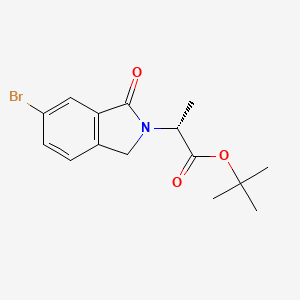



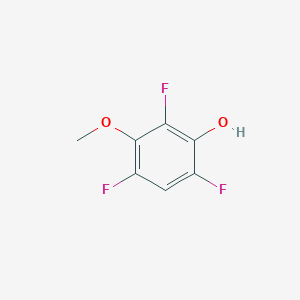
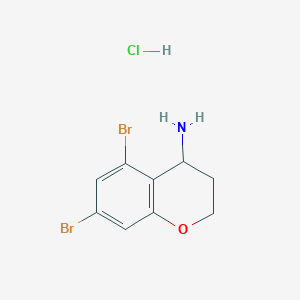
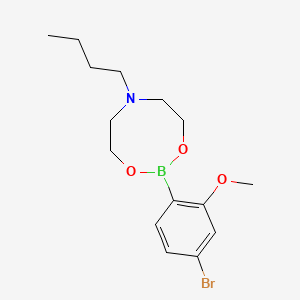
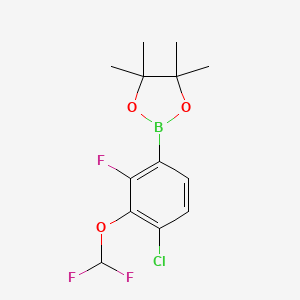
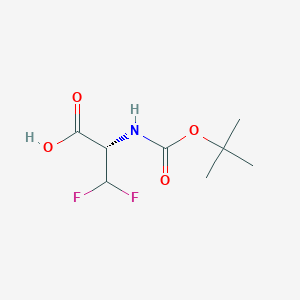
![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)
